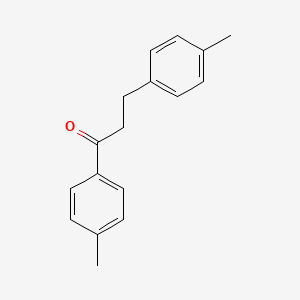

4'-Methyl-3-(4-methylphenyl)propiophenone

Description

4'-Methyl-3-(4-methylphenyl)propiophenone is a substituted propiophenone derivative characterized by a propanone backbone with two methyl groups: one at the 4'-position of the benzoyl ring and another at the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₇H₁₆O, with a molecular weight of 236.31 g/mol. This compound belongs to the aryl ketone family, which is widely studied for applications in pharmaceuticals, agrochemicals, and organic synthesis. The presence of dual methyl substituents may enhance its lipophilicity and influence its biological activity compared to simpler analogs .

Properties

IUPAC Name |

1,3-bis(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c1-13-3-7-15(8-4-13)9-12-17(18)16-10-5-14(2)6-11-16/h3-8,10-11H,9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYISYRTPBXJFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CCC(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644109 | |

| Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20615-46-7 | |

| Record name | 1,3-Bis(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4’-Methyl-3-(4-methylphenyl)propiophenone can be synthesized through various methods. One common approach involves the oxidation of 1-(4-methylphenyl)-1-propanol using oxidants such as potassium permanganate or chromium trioxide . Another method utilizes Friedel-Crafts acylation, where propiophenone is acylated with methyl chloride or methyl bromide using a Lewis acid catalyst .

Industrial Production Methods

Industrial production often employs similar synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

4’-Methyl-3-(4-methylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: Converts alcohols to ketones using oxidizing agents like potassium permanganate.

Reduction: Reduces ketones to alcohols using reducing agents such as sodium borohydride.

Substitution: Involves halogenation reactions where the compound reacts with halogens in the presence of a catalyst.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride.

Catalysts: Lewis acids for Friedel-Crafts acylation.

Major Products Formed

Oxidation: 4’-Methyl-3-(4-methylphenyl)propiophenone from 1-(4-methylphenyl)-1-propanol.

Reduction: Corresponding alcohols from the ketone.

Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

4’-Methyl-3-(4-methylphenyl)propiophenone has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Serves as a reagent in biochemical assays and studies.

Medicine: Involved in the synthesis of pharmaceutical compounds such as tolperisone and other muscle relaxants.

Industry: Utilized in the production of specialty chemicals and as a photo radical polymerization initiator.

Mechanism of Action

The mechanism of action of 4’-Methyl-3-(4-methylphenyl)propiophenone involves its reactive ketone group, which participates in various chemical reactions. The compound’s molecular targets and pathways include interactions with enzymes and receptors involved in oxidation and reduction processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares the molecular features and physicochemical properties of 4'-Methyl-3-(4-methylphenyl)propiophenone with related compounds:

Key Observations :

- The dual methyl groups in the target compound increase its logP compared to monomethyl or methoxy derivatives, suggesting higher membrane permeability but lower aqueous solubility.

- Halogenated analogs (e.g., bromo, chloro) exhibit higher molecular weights and altered electronic profiles, which may influence reactivity and toxicity .

Phytotoxicity (Allelochemical Effects)

Studies on structurally related acetophenones and propiophenones reveal substituent-dependent phytotoxicity:

- Propiophenone: Inhibits Lactuca sativa germination by >80% at 1 mM via radical growth suppression .

- 4'-Methylacetophenone: Shows lower phytotoxicity than propiophenone but stimulates germination at 0.1 mM, indicating hormesis .

- 2',4'-Dimethylacetophenone: Exhibits stronger inhibition of hypocotyl growth than propiophenone, highlighting the importance of substituent position .

For propiophenone derivatives, the dual methyl groups in 4'-Methyl-3-(4-methylphenyl)propiophenone may amplify phytotoxic effects by enhancing interaction with plant enzyme active sites, similar to observations for 2',4'-dimethylacetophenone .

Enzymatic Reactivity

- Propiophenone derivatives are substrates for Baeyer-Villiger monooxygenases (BVMOs), which oxidize ketones to esters. For example, propiophenone is converted to phenyl propanoate with 95% efficiency by ssnBVMO .

- The methyl substituents in the target compound may sterically hinder enzyme binding, reducing catalytic turnover compared to simpler analogs.

Biological Activity

4'-Methyl-3-(4-methylphenyl)propiophenone, a ketone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other aromatic ketones and has been investigated for various therapeutic applications, including antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and research findings.

Chemical Structure and Properties

The molecular structure of 4'-Methyl-3-(4-methylphenyl)propiophenone can be described as follows:

- Chemical Formula : C16H18O

- Molecular Weight : 238.31 g/mol

- Structure : The compound features a propiophenone backbone with methyl substitutions on both the phenyl and para positions.

Antimicrobial Properties

Research indicates that 4'-Methyl-3-(4-methylphenyl)propiophenone exhibits significant antimicrobial activity. A study evaluating various ketone derivatives found that this compound effectively inhibited the growth of several pathogenic bacteria and fungi. The mechanism of action is believed to involve the disruption of microbial cell membranes and inhibition of essential enzymes.

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The anticancer potential of 4'-Methyl-3-(4-methylphenyl)propiophenone has been explored in vitro against various cancer cell lines. The compound demonstrated cytotoxic effects, particularly against breast cancer (MDA-MB-231) and glioblastoma (U-87) cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| U-87 | 10 |

The mechanism underlying its anticancer activity may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate these pathways.

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various ketones, including 4'-Methyl-3-(4-methylphenyl)propiophenone. The results showed that this compound had a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent for infections caused by resistant strains. -

Investigation into Anticancer Mechanisms :

Another study focused on the anticancer mechanisms of this compound through flow cytometry and Western blot analysis. The findings indicated that treatment with 4'-Methyl-3-(4-methylphenyl)propiophenone led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in cancer cells, supporting its role as an apoptosis inducer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.